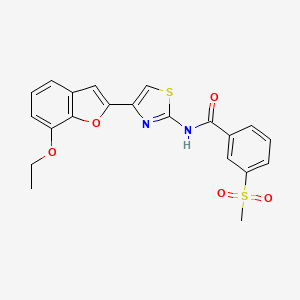

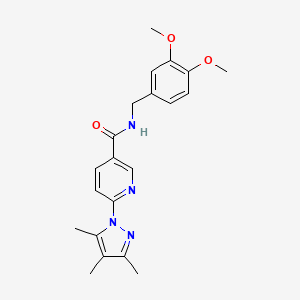

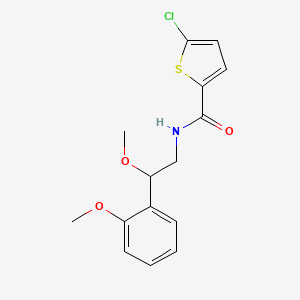

![molecular formula C18H17NO4S B2907156 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797891-05-4](/img/structure/B2907156.png)

1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Phenylsulfonyl)-1H-pyrrole” is a heterocyclic building block . It has a molecular formula of C10H9NO2S, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .

Synthesis Analysis

The synthesis of similar compounds like “1-(Phenylsulfonyl)-1H-pyrrole” has been reported. For instance, it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen .Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-1H-pyrrole” consists of a pyrrole ring with a phenylsulfonyl group attached .Chemical Reactions Analysis

The chemical reactions of similar compounds like “1-(Phenylsulfonyl)-1H-pyrrole” have been studied. For example, it has been reported that the 1-phenylsulfonyl group can be removed with KOH/methanol, yielding a good yield of methyl pyrrole-3-carboxylate .Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like cathepsin f . Cathepsin F is a cysteine protease involved in protein degradation and processing, and its dysregulation has been linked to various diseases.

Mode of Action

Benzofuran derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound likely interacts with its targets, leading to changes in their function and subsequent biological effects.

Biochemical Pathways

Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities . The compound’s interaction with its targets could lead to alterations in these pathways, resulting in downstream effects.

Result of Action

Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have potential therapeutic effects, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Future Directions

While specific future directions for “1’-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” are not available, research on similar compounds like boron reagents for Suzuki–Miyaura coupling is ongoing . This research could potentially lead to the development of new synthetic methods and applications for these types of compounds .

Properties

IUPAC Name |

1'-(benzenesulfonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17-15-9-4-5-10-16(15)18(23-17)11-6-12-19(13-18)24(21,22)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJWXLHBPZRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

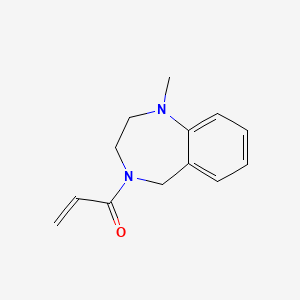

![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)

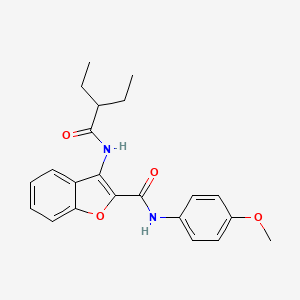

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)

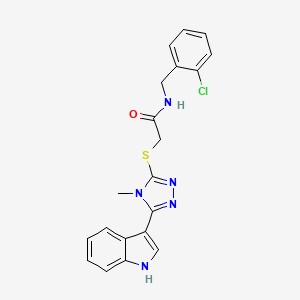

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)

![1,3,9-trimethyl-7-[(3-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2907091.png)

![5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2907096.png)